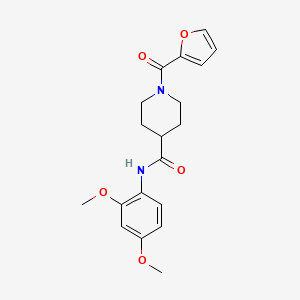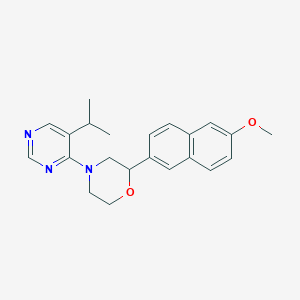
4-(5-isopropylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-isopropylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as IPN, and it belongs to the class of morpholine derivatives. IPN has been found to have a unique mechanism of action, making it a promising candidate for future research.
Wirkmechanismus
IPN acts as a selective dopamine D2 receptor antagonist, which means that it blocks the binding of dopamine to this receptor. This interaction results in a decrease in dopamine signaling, which can have various effects on the body. The exact mechanism of action of IPN is still being studied, but it is believed to involve the modulation of various neurotransmitter systems.
Biochemical and physiological effects:
IPN has been found to have various biochemical and physiological effects, including the modulation of dopamine signaling, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. IPN has also been shown to have potential therapeutic effects in various animal models of neurological disorders, including Parkinson's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using IPN in lab experiments include its high potency, selectivity, and specificity for the dopamine D2 receptor. IPN has also been shown to have a relatively low toxicity profile, making it a safe option for research. The limitations of using IPN in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on IPN, including the development of new drugs based on its structure, the investigation of its potential therapeutic effects in various neurological disorders, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of IPN in vivo, as well as its potential side effects. Overall, IPN is a promising compound that has the potential to advance our understanding of dopamine signaling and its role in various physiological processes.
Synthesemethoden
The synthesis of IPN involves the reaction of 5-isopropylpyrimidine-4-carbaldehyde with 2-(6-methoxy-2-naphthyl)morpholine in the presence of a catalyst. The resulting product is purified using various techniques, including column chromatography, recrystallization, and HPLC. The yield of this synthesis method is relatively high, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
IPN has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. IPN has been found to have a unique mechanism of action, making it a promising candidate for the development of new drugs. IPN has been shown to interact with the dopamine D2 receptor, which is involved in various physiological processes, including reward, motivation, and movement.
Eigenschaften
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4-(5-propan-2-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15(2)20-12-23-14-24-22(20)25-8-9-27-21(13-25)18-5-4-17-11-19(26-3)7-6-16(17)10-18/h4-7,10-12,14-15,21H,8-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVZLIQGNKDVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN=C1N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-2-[(2,2,3,3-tetrafluoropropanoyl)amino]benzamide](/img/structure/B5298390.png)
![1-acetyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5298395.png)
![5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-2-[4-(methylthio)phenyl]-1,3-oxazole](/img/structure/B5298411.png)
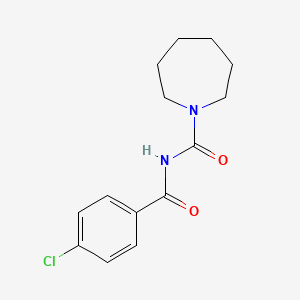
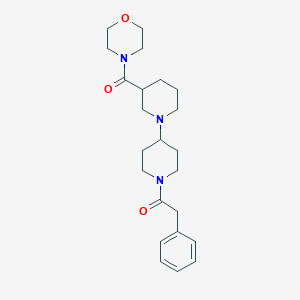
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B5298421.png)
![1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5298425.png)
![N,N-diethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B5298433.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide](/img/structure/B5298444.png)
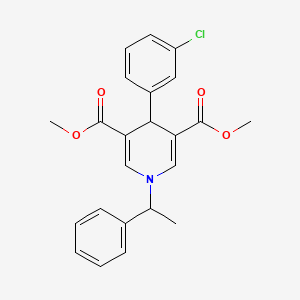
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-chlorobenzamide](/img/structure/B5298471.png)
![5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)-2-(3-methylphenyl)pyrimidine](/img/structure/B5298472.png)
